4-Acetylterphenyl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-(4-Biphenylyl)acetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of 4’-(4-Biphenylyl)acetophenone may involve the oxidation of sec-butylbenzene using molecular oxygen-containing gas under specific temperature and pressure conditions. This method is advantageous due to its low cost, simplicity, and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4’-(4-Biphenylyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, alcohols, and carboxylic acids .
Scientific Research Applications
4’-(4-Biphenylyl)acetophenone has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals with antifungal and antimicrobial properties.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4’-(4-Biphenylyl)acetophenone involves its interaction with various molecular targets. For instance, in antifungal applications, it can alter the permeability of cell membranes, affecting the growth and viability of fungal cells. The compound may also interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Acetophenone: A simpler structure without the biphenyl group, used in similar applications but with different reactivity.
4-Bromoacetophenone: Contains a bromine substituent, leading to different chemical properties and uses.
4-Chloroacetophenone: Similar to 4-Bromoacetophenone but with a chlorine substituent.
Uniqueness: 4’-(4-Biphenylyl)acetophenone is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications that simpler acetophenone derivatives may not fulfill .
Properties
Molecular Formula |
C20H16O |
---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
1-[4-(4-phenylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C20H16O/c1-15(21)16-7-9-19(10-8-16)20-13-11-18(12-14-20)17-5-3-2-4-6-17/h2-14H,1H3 |
InChI Key |
HNNBLQMNWVQJTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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